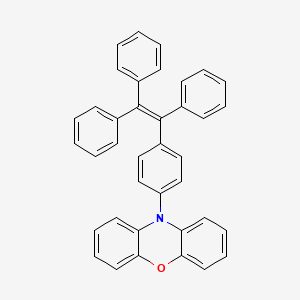
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit enhanced luminescence when aggregated, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 10H-phenoxazine-10-one under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2, leading to the formation of phenoxazine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4, resulting in the formation of reduced phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different photophysical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine exerts its effects is primarily through its AIE properties In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively upon aggregation, these rotations are restricted, leading to enhanced fluorescenceAdditionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), contributing to its unique photophysical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another AIE-active compound used in similar applications.
Tetraphenylethene-based Schiff bases: Known for their photochromic and fluorescence properties.
Uniqueness
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine stands out due to its combination of AIE properties and the ability to undergo ESIPT, making it highly versatile for various applications. Its unique structure allows for efficient blue emission, which is particularly valuable in optoelectronic devices.
Eigenschaften
Molekularformel |
C38H27NO |
|---|---|
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
10-[4-(1,2,2-triphenylethenyl)phenyl]phenoxazine |
InChI |
InChI=1S/C38H27NO/c1-4-14-28(15-5-1)37(29-16-6-2-7-17-29)38(30-18-8-3-9-19-30)31-24-26-32(27-25-31)39-33-20-10-12-22-35(33)40-36-23-13-11-21-34(36)39/h1-27H |
InChI-Schlüssel |
YYNPSLNEQYPFIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


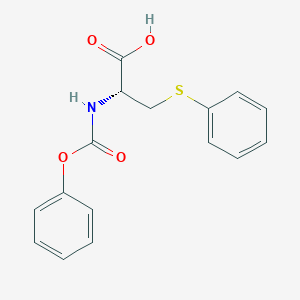
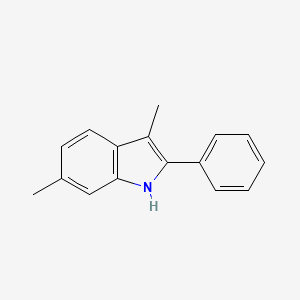
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
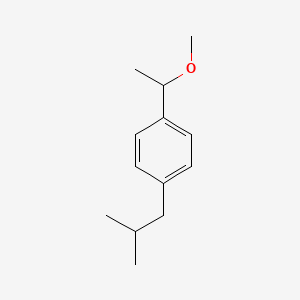
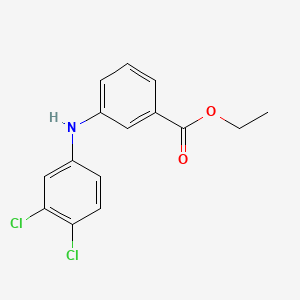
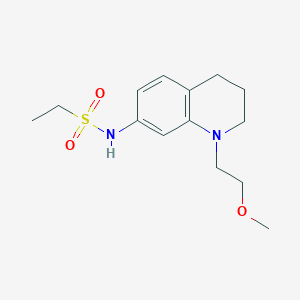
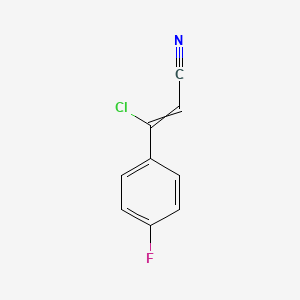
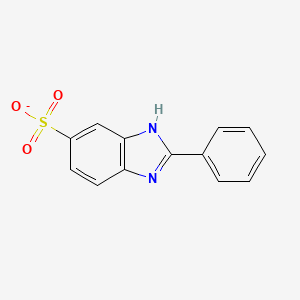
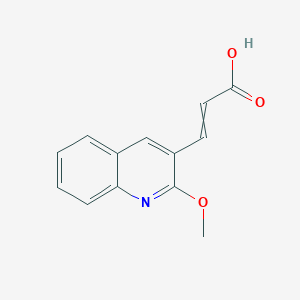

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
